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Fasiglifam (TAK-875): A Technical Guide to its Signal Transduction Pathways

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For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of **Fasiglifam** (TAK-875) was terminated due to concerns regarding liver toxicity.[1][2][3] This document is intended for research and informational purposes only.

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion. **Fasiglifam** was developed as an oral antidiabetic agent for the treatment of type 2 diabetes mellitus. It enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4] This technical guide provides an in-depth overview of the signal transduction pathways activated by **Fasiglifam**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it has partial agonistic activity on its own and also positively modulates the receptor's response to endogenous ligands like free fatty acids.[4][5] This dual action contributes to its potent insulinotropic effects.



The binding of **Fasiglifam** to GPR40 initiates a cascade of intracellular signaling events, primarily through the $G\alpha q$ subunit of the heterotrimeric G protein.

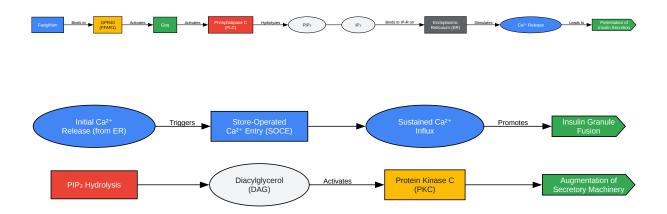
Core Signaling Pathways

The activation of GPR40 by **Fasiglifam** leads to the stimulation of two main downstream signaling pathways that work in concert to potentiate glucose-stimulated insulin secretion.

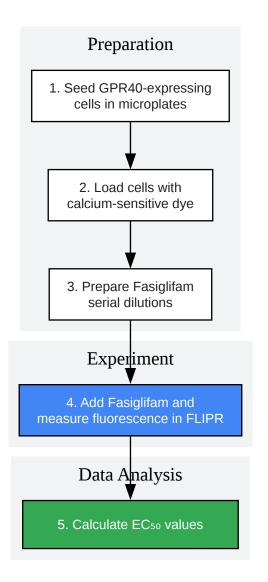
The Gαq-PLC-IP₃-Ca²⁺ Pathway

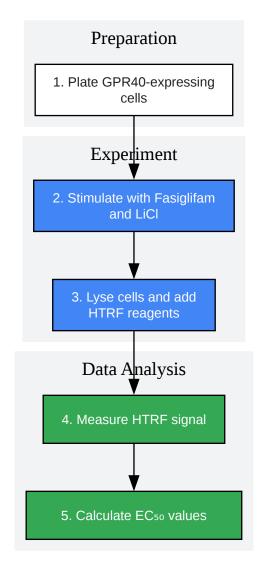
This is the primary signaling cascade activated by **Fasiglifam**. Upon binding of **Fasiglifam** to GPR40, the G α q subunit is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into two second messengers: inositol 1,4,5-trisphosphate (IP $_3$) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²+) into the cytoplasm. This initial rise in intracellular Ca²+ concentration is a critical step in the signaling cascade.

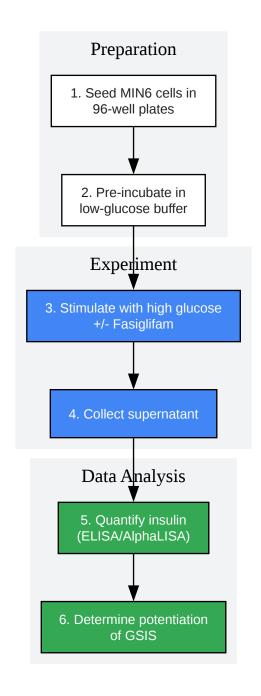












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